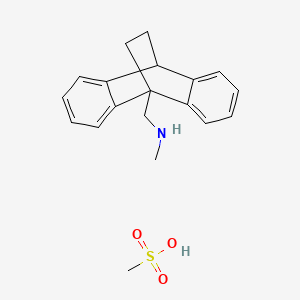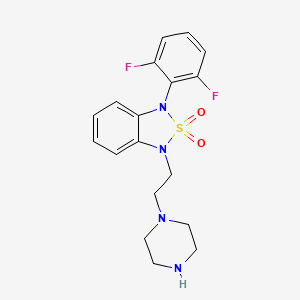
cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane is an organic compound characterized by the presence of morpholinomethyl groups attached to a thiacyclopentane ring
Méthodes De Préparation
The synthesis of cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane typically involves the reaction of thiacyclopentane with morpholine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired cis-configuration of the product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Analyse Des Réactions Chimiques
cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiacyclopentane derivatives.
Substitution: The morpholinomethyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products.
Applications De Recherche Scientifique
cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane involves its interaction with specific molecular targets and pathways. The morpholinomethyl groups can interact with biological receptors, enzymes, or other macromolecules, leading to various biological effects. The thiacyclopentane ring may also play a role in modulating the compound’s activity and stability.
Comparaison Avec Des Composés Similaires
cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane can be compared with other similar compounds, such as:
cis-2,5-Diaminobicyclo[2.2.2]octane: This compound is used as a chiral scaffold in asymmetric catalysis.
cis-2,5-Dimethylpyrrolidine: Known for its use in organic synthesis and as a building block in pharmaceuticals.
cis-2,5-Di-tert-butylcyclohexanol: Utilized in the synthesis of various organic compounds and as a reagent in chemical reactions.
The uniqueness of this compound lies in its specific structural features and the presence of morpholinomethyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
172753-30-9 |
|---|---|
Formule moléculaire |
C14H26N2O2S |
Poids moléculaire |
286.44 g/mol |
Nom IUPAC |
4-[[(2R,5S)-5-(morpholin-4-ylmethyl)thiolan-2-yl]methyl]morpholine |
InChI |
InChI=1S/C14H26N2O2S/c1-2-14(12-16-5-9-18-10-6-16)19-13(1)11-15-3-7-17-8-4-15/h13-14H,1-12H2/t13-,14+ |
Clé InChI |
MMAHDCTWUWTJTR-OKILXGFUSA-N |
SMILES isomérique |
C1C[C@H](S[C@H]1CN2CCOCC2)CN3CCOCC3 |
SMILES canonique |
C1CC(SC1CN2CCOCC2)CN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![calcium;[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12761849.png)
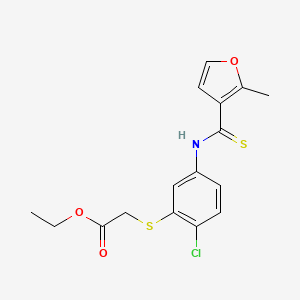
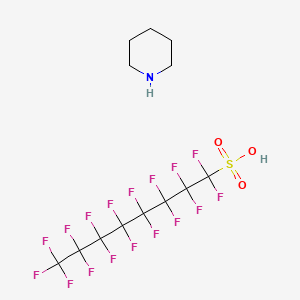

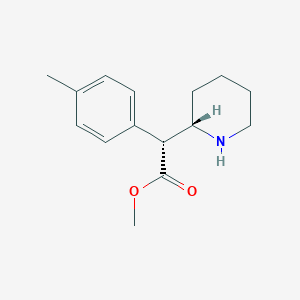
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12761886.png)
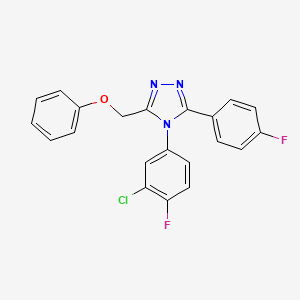
![(Z)-but-2-enedioic acid;[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethyl] propanoate;trihydrate](/img/structure/B12761905.png)

